Methyl 2-methyl-3-oxo-4-phenylbutanoate

beta-Keto Ester Physicochemical Properties Boiling Point

Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS 59742-50-6) is a beta-keto ester featuring a methyl substituent at the alpha-carbon, with the molecular formula C12H14O3 and a molecular weight of approximately 206.24 g/mol. This compound is part of the broader beta-keto ester family, which is widely utilized as versatile intermediates in organic synthesis, particularly for the construction of complex molecules and pharmaceuticals.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 59742-50-6
Cat. No. B3384991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxo-4-phenylbutanoate
CAS59742-50-6
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C(=O)CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H14O3/c1-9(12(14)15-2)11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyINPKOMXDGYJZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate (CAS 59742-50-6) Procurement Guide: Key Properties and Class Context


Methyl 2-methyl-3-oxo-4-phenylbutanoate (CAS 59742-50-6) is a beta-keto ester featuring a methyl substituent at the alpha-carbon, with the molecular formula C12H14O3 and a molecular weight of approximately 206.24 g/mol . This compound is part of the broader beta-keto ester family, which is widely utilized as versatile intermediates in organic synthesis, particularly for the construction of complex molecules and pharmaceuticals . Its structural attributes include a methyl ester, a ketone, and a phenyl group, establishing its fundamental reactivity profile .

Why Generic Substitution of Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate (CAS 59742-50-6) is Not Recommended: Structural and Functional Specificity


Generic substitution within the beta-keto ester class is not feasible due to the profound impact of minor structural modifications on both physical properties and chemical reactivity. The presence of the alpha-methyl group in Methyl 2-methyl-3-oxo-4-phenylbutanoate directly influences its boiling point and, more critically, its chemoselective behavior in orthogonal protection/deprotection strategies . In-class compounds lacking this specific substitution pattern, such as the unsubstituted Methyl 3-oxo-4-phenylbutanoate, exhibit different physicochemical parameters and may not demonstrate the same stability or reactivity under identical experimental conditions . These quantifiable differences are detailed below, underscoring why this specific compound cannot be interchanged with its close analogs without altering experimental outcomes.

Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate (CAS 59742-50-6): Quantitative Evidence Guide for Comparator-Based Differentiation


Comparative Boiling Point Analysis: Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate vs. Unsubstituted Analog

The introduction of an alpha-methyl group in Methyl 2-methyl-3-oxo-4-phenylbutanoate results in a measurably higher predicted boiling point compared to the unsubstituted analog, Methyl 3-oxo-4-phenylbutanoate, at standard atmospheric pressure. This difference in a key physical property directly impacts purification and handling protocols.

beta-Keto Ester Physicochemical Properties Boiling Point

Chemoselective Stability in Orthogonal Protection Strategy: Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate vs. 2-(Trimethylsilyl)ethyl β-Keto Ester

Methyl 2-methyl-3-oxo-4-phenylbutanoate, as a methyl β-keto ester, exhibits high stability under specific deprotection conditions. It remains intact when treated with 0.75 equivalents of tetrabutylammonium fluoride trihydrate in tetrahydrofuran at 50 °C, conditions which selectively cleave and decarboxylate a 2-(trimethylsilyl)ethyl β-keto ester.

beta-Keto Ester Orthogonal Protection Chemoselective Deprotection

Optimal Research and Industrial Scenarios for Methyl 2-Methyl-3-Oxo-4-Phenylbutanoate (CAS 59742-50-6) Based on Comparative Evidence


Purification and Distillation Process Development

When designing purification protocols for a multi-step synthesis, the elevated boiling point of Methyl 2-methyl-3-oxo-4-phenylbutanoate (284.1 ± 15.0 °C) compared to its unsubstituted analog (273.4 ± 15.0 °C) must be accounted for to achieve efficient separation and minimize thermal degradation. This compound is the preferred choice when the synthetic route mandates distillation as a key purification step and the presence of a less volatile intermediate is advantageous.

Orthogonal Protection and Sequential Deprotection Strategies

In complex organic syntheses where multiple functional groups require differential protection, Methyl 2-methyl-3-oxo-4-phenylbutanoate is an optimal selection as a methyl beta-keto ester. Its demonstrated stability in the presence of tetrabutylammonium fluoride (TBAF) under conditions that cleave 2-(trimethylsilyl)ethyl esters allows for the selective deprotection of other moieties without compromising the methyl ester group. This precise chemoselectivity is critical for synthesizing complex pharmaceutical intermediates and natural products.

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